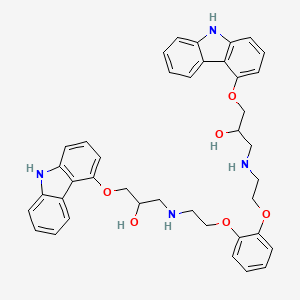

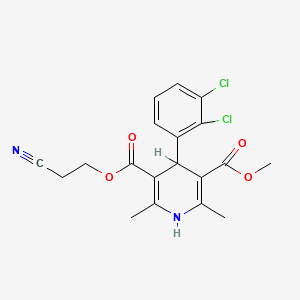

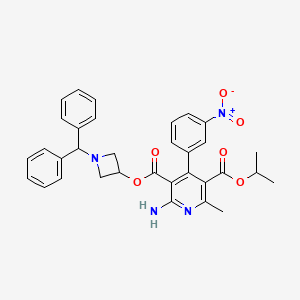

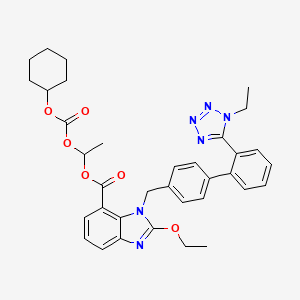

4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester” is a chemical substance with the CAS number 110962-94-2 . It is an impurity of Amlodipine, a dihydropyridine calcium channel blocker . The activity of this compound resides mainly in the (-)-isomer .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 409.26 . Its predicted boiling point is 552.6±50.0 °C, and its predicted density is 1.317±0.06 g/cm3 . The predicted pKa value is 2.54±0.70 .Wissenschaftliche Forschungsanwendungen

Pharmaceuticals

“4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester” is an impurity of Amlodipine , a dihydropyridine calcium channel blocker .

Method of Application

This compound is synthesized and appears in the brain after the administration of disulfiram .

Results or Outcomes

The compound does not inhibit aldehyde dehydrogenase but has been shown to be a partial non‐competitive inhibitor of the N ‐methyl‐D‐aspartic acid glutamate (Glu) receptor .

Neuroscience

This compound has been used in the study of brain neurotransmitters .

Method of Application

A CE‐LIF method based on derivatization with napthalene‐2,3‐dicarboxyaldehyde is used to simultaneously detect both neurotransmitter amino acids and carbamathione in brain microdialysis samples .

Results or Outcomes

The method was used to monitor carbamathione and the amino acid neurotransmitters in brain microdialysis samples from the nucleus accumbens after the administration of an intravenous dose of the drug (200 mg/kg) and revealed a carbamathione‐induced change in GABA and Glu levels .

Antihypertensive Drugs

This compound is used in the production of antihypertensive drugs .

Method of Application

The compound is synthesized and used as an impurity in the production of Amlodipine, a dihydropyridine calcium channel blocker .

Results or Outcomes

The compound contributes to the efficacy of Amlodipine as an antihypertensive drug .

High Power Applications

This compound has been used in the study of high power applications .

Method of Application

A method based on confined magnetic field-based sputtering at different oxygen flow rates is used to fabricate NiO/β-Ga2O3 heterojunctions .

Results or Outcomes

The method was used to monitor the change in the valence of Ni valent with Ni2+ and Ni3+ of NiO films for the different oxygen flow rates .

Organic Solar Cells

This compound has been used in the development of organic solar cells .

Method of Application

The compound is incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the intramolecular charge transfer (ICT) interactions and the photothermal conversion performance are investigated .

Results or Outcomes

Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .

Diesel Particle Filter Applications

This compound has been used in the study of diesel particle filter applications .

Method of Application

The compound is used in the study of the loaded SDPF, compared with the empty one .

Results or Outcomes

The loaded SDPF shows slower NOx reduction and higher NH3 after SWON because of the use of part of NO2 for soot oxidation and consequently less NO2-availability for the deNOx-reactions .

Eigenschaften

IUPAC Name |

5-O-(2-cyanoethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N2O4/c1-10-14(18(24)26-3)16(12-6-4-7-13(20)17(12)21)15(11(2)23-10)19(25)27-9-5-8-22/h4,6-7,16,23H,5,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCOGJGSSDCCEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC#N)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-Dichloro-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid 3-(2-cyano-ethyl) ester 5-methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)